Cas no 2137476-46-9 (tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate)
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2137476-46-9
- EN300-1162039
- tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate
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- Inchi: 1S/C12H23NO5S/c1-12(2,3)18-11(15)13-9-6-5-8(14)7-10(9)19(4,16)17/h8-10,14H,5-7H2,1-4H3,(H,13,15)
- InChI Key: ZFMIMUSZDYVVKP-UHFFFAOYSA-N
- SMILES: S(C)(C1CC(CCC1NC(=O)OC(C)(C)C)O)(=O)=O
Computed Properties
- Exact Mass: 293.12969401g/mol
- Monoisotopic Mass: 293.12969401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 101Ų
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162039-0.05g |
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate |
2137476-46-9 | 0.05g |
$827.0 | 2023-06-08 | ||
| Enamine | EN300-1162039-0.1g |
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate |
2137476-46-9 | 0.1g |
$867.0 | 2023-06-08 | ||
| Enamine | EN300-1162039-0.25g |
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate |
2137476-46-9 | 0.25g |
$906.0 | 2023-06-08 | ||
| Enamine | EN300-1162039-0.5g |
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate |
2137476-46-9 | 0.5g |
$946.0 | 2023-06-08 | ||
| Enamine | EN300-1162039-1.0g |
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate |
2137476-46-9 | 1g |
$986.0 | 2023-06-08 | ||
| Enamine | EN300-1162039-2.5g |
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate |
2137476-46-9 | 2.5g |
$1931.0 | 2023-06-08 | ||
| Enamine | EN300-1162039-5.0g |
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate |
2137476-46-9 | 5g |
$2858.0 | 2023-06-08 | ||
| Enamine | EN300-1162039-10.0g |
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate |
2137476-46-9 | 10g |
$4236.0 | 2023-06-08 |
tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate
Comprehensive Overview of tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate (CAS No. 2137476-46-9)
The compound tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate, identified by its CAS number 2137476-46-9, is a specialized chemical entity gaining attention in pharmaceutical and organic synthesis research. This molecule features a unique combination of functional groups, including a tert-butyl carbamate moiety, a hydroxy group, and a methanesulfonyl substituent, which contribute to its versatility in drug discovery and material science applications. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
In recent years, the demand for high-purity intermediates like tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate has surged, driven by advancements in targeted drug delivery systems and precision medicine. The compound's structural complexity allows for selective modifications, making it valuable for structure-activity relationship (SAR) studies. Its CAS 2137476-46-9 identifier is frequently searched in chemical databases, reflecting growing interest in its synthetic pathways and potential therapeutic applications.
From a synthetic chemistry perspective, the methanesulfonyl group in this compound offers excellent leaving-group properties, facilitating nucleophilic substitution reactions. Meanwhile, the hydroxy group at the 4-position provides a handle for further derivatization, such as esterification or ether formation. These features align with current trends in green chemistry, where researchers prioritize efficient, atom-economical transformations. The tert-butyl carbamate protection strategy is particularly relevant in peptide synthesis, addressing common challenges in N-terminal protection and deprotection sequences.
The pharmaceutical industry's focus on small molecule therapeutics has amplified interest in compounds like CAS 2137476-46-9. Recent patent literature reveals its incorporation into potential candidates for metabolic disorder treatments, leveraging its ability to modulate biological targets with high specificity. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for characterizing this compound, ensuring batch-to-batch consistency for research applications.
Environmental and safety considerations surrounding tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate are also gaining attention. While not classified as hazardous under standard protocols, proper handling procedures are emphasized in technical datasheets. The compound's stability profile makes it suitable for long-term storage, a key factor for research institutions maintaining chemical inventories. Its solubility characteristics in common organic solvents facilitate various experimental setups without requiring specialized equipment.
Emerging applications in bioconjugation chemistry highlight another dimension of this compound's utility. The reactive handles present in its structure enable controlled attachment to biomolecules, supporting developments in proteomics and diagnostic reagent design. This aligns with the broader industry shift toward theranostic approaches, where diagnostic and therapeutic functions are combined in single molecular entities.
Quality control protocols for 2137476-46-9 typically include rigorous testing for residual solvents and byproducts, reflecting the compound's use in sensitive applications. The synthesis route often involves catalytic asymmetric hydrogenation to establish the desired stereochemistry, showcasing modern synthetic methodology. These processes are frequently optimized using design of experiments (DoE) approaches to maximize yield and purity while minimizing environmental impact.
As computational chemistry advances, molecular docking studies involving this compound provide insights into potential biological interactions. The cyclohexyl scaffold offers conformational flexibility that can be tailored to fit various binding pockets, explaining its popularity in medicinal chemistry programs. Researchers often combine experimental data with in silico predictions to accelerate the development of novel derivatives with optimized properties.
The global market for specialized intermediates like tert-butyl N-(4-hydroxy-2-methanesulfonylcyclohexyl)carbamate continues to expand, with contract research organizations (CROs) playing an increasing role in its production and application. Custom synthesis services now frequently include this compound in their catalogs, responding to demand from academic and industrial researchers exploring innovative therapeutic approaches.
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